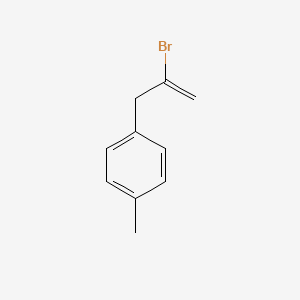

2-Bromo-3-(4-methylphenyl)-1-propene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-3-(4-methylphenyl)-1-propene, also known as 4-methyl-2-bromopropene, is a chemical compound with a bromine atom attached to the carbon-carbon double bond. It is a volatile, colorless liquid with a characteristic odor. It is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in the production of polyethylene.

Applications De Recherche Scientifique

Synthesis of Mephedrone and Related Compounds

2-Bromo-4’-methylpropiophenone is a key precursor in the synthesis of mephedrone (4-MMC), a psychoactive substance . The compound’s bromine atom facilitates the substitution reactions necessary for creating the cathinone backbone of mephedrone.

Organic Synthesis Intermediates

The compound serves as an intermediate in the synthesis of various organic compounds due to its reactive bromine atom and methyl group on the aromatic ring . It’s particularly useful in creating derivatives of propiophenone.

Agrochemical Research

In agrochemical research, 2-Bromo-4’-methylpropiophenone can be used to develop new pesticides and herbicides. Its reactivity allows for the creation of compounds that can interact with biological systems in specific ways .

Pharmaceutical Development

This compound is employed in pharmaceutical research to create new drugs. Its structure can be modified to produce compounds with potential therapeutic effects .

Dyestuff and Pigment Production

2-Bromo-4’-methylpropiophenone is used as a colorant in the production of dyes for plastics, paints, and enamels. Its chemical stability and ability to impart color make it valuable in this field .

Silicone Rubber Solvent

The compound functions as a solvent in the production of silicone rubber. Its physicochemical properties allow it to dissolve specific components during the manufacturing process .

Mécanisme D'action

Target of Action

It is known that organoboron compounds, which this compound can potentially be converted into, are highly valuable building blocks in organic synthesis .

Mode of Action

Organoboron compounds, which this compound can potentially be converted into, can be transformed into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Biochemical Pathways

It is known that organoboron compounds, which this compound can potentially be converted into, are involved in various borylation approaches . These include the prominent asymmetric hydroboration reaction reported by H. C. Brown in 1961 .

Propriétés

IUPAC Name |

1-(2-bromoprop-2-enyl)-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESFFGOSQKMMCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641126 |

Source

|

| Record name | 1-(2-Bromoprop-2-en-1-yl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(4-methylphenyl)-1-propene | |

CAS RN |

731772-21-7 |

Source

|

| Record name | 1-(2-Bromoprop-2-en-1-yl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Aminomethyl)phenyl]piperidin-2-one](/img/structure/B1323494.png)

![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B1323495.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1323496.png)

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1323526.png)